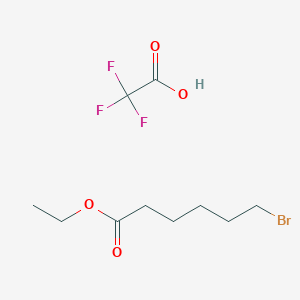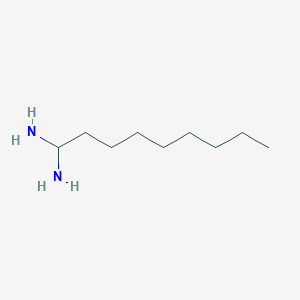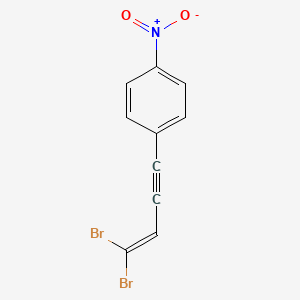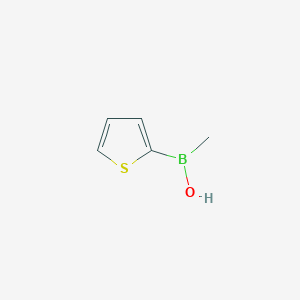
N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group and a dimethylpiperazine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide typically involves the reaction of N,N-dimethylformamide with 4-fluoro-2-aminobenzoic acid, followed by intramolecular cyclization and chlorination with thionyl chloride . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s high quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and halogenated compounds. These derivatives have unique properties that can be exploited for different applications.
Scientific Research Applications
N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide include:
Uniqueness
This compound is unique due to its specific combination of an aminophenyl group and a dimethylpiperazine moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
652140-41-5 |
|---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N,4-dimethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-15-7-9-17(10-8-15)13(18)16(2)12-5-3-11(14)4-6-12/h3-6H,7-10,14H2,1-2H3 |
InChI Key |
ORRHHMZSXOHUEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)

![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)

![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)




![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
